molecular formula C10H22N2 B1368002 3-methyl-2-(piperidin-1-yl)butan-1-amine

3-methyl-2-(piperidin-1-yl)butan-1-amine

Cat. No.: B1368002
M. Wt: 170.3 g/mol
InChI Key: ORJLIOJSUIPGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(piperidin-1-yl)butan-1-amine typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of piperidine with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(piperidin-1-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-2-(piperidin-1-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-(piperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(piperidin-1-yl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.3 g/mol

IUPAC Name

3-methyl-2-piperidin-1-ylbutan-1-amine

InChI

InChI=1S/C10H22N2/c1-9(2)10(8-11)12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3

InChI Key

ORJLIOJSUIPGJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)N1CCCCC1

Origin of Product

United States

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